2-Amino-3-pyridinecarboxaldehyde
Overview
Description
2-Amino-3-pyridinecarboxaldehyde (2APC) is an organic compound that is widely studied in the fields of synthetic chemistry, biochemistry, and pharmacology. It is a versatile molecule that can be used in a variety of research applications. It has been found to have various biochemical and physiological effects, and has been used in numerous laboratory experiments. In
Scientific Research Applications
It is active in inhibiting ribonucleotide reductase activity and cell growth in culture and in vivo, particularly in the form of 3-amino-2-pyridine carboxaldehyde thiosemicarbazones (Cory et al., 1995).
It serves as an important substrate in the synthesis of naphthyridine derivatives, with efficient synthetic routes developed for its chloro-substituted forms (Hou et al., 2011).
The compound exhibits potential in catalysis and synthesis of new compounds, especially due to the template effect of metal centers on multidentate ligands derived from 2-pyridinecarboxaldehyde condensation with α,ω-triamines (Bréfuel et al., 2005).
Aminals derived from 2-aminopyridine and 3-aminopyridine, including 2-Amino-3-pyridinecarboxaldehyde, demonstrate unusual stability and spectroscopic properties due to intermolecular hydrogen bonding (Iriepa et al., 1986).
In coordination chemistry, the compound exhibits selective ring opening and complexation behaviors with various metals, indicating its utility in the formation of novel metal-ligand complexes (Boča et al., 2000).
Its derivatives are utilized in developing novel imaging and diagnostic agents, such as in the radiolabeling of peptides associated with Alzheimer's disease (Morris et al., 2016).
Mechanism of Action
Target of Action
2-Amino-3-pyridinecarboxaldehyde, also known as 2-Aminonicotinaldehyde, is a versatile compound used in various chemical reactions . It is commonly employed as a starting material for a wide variety of N-heterocyclic compounds .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it is used as a reagent to synthesize hydrazones . In a specific example, it was used in the solvothermal reaction of 4,4’,4’'-tricarboxytriphenylamine and cadmium nitrate to construct a novel aldehyde- and amino-functionalized luminescent metal-organic framework .
Biochemical Pathways
It is known to be involved in the synthesis of various n-heterocyclic compounds .
Result of Action
The result of the action of this compound largely depends on the specific chemical reactions it is involved in. For instance, it can be used to synthesize hydrazones, which possess antituburcular properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to air . Therefore, its storage and handling require specific conditions to maintain its stability and efficacy.
Safety and Hazards
properties
IUPAC Name |
2-aminopyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6-5(4-9)2-1-3-8-6/h1-4H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMFJCRMSDRXLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20226184 | |
Record name | 3-Pyridinecarboxaldehyde, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20226184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7521-41-7 | |
Record name | 3-Pyridinecarboxaldehyde, 2-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007521417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinecarboxaldehyde, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20226184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Aminonicotinaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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